molecular formula C20H25F3N4O3 B8567059 RS-100329

RS-100329

Cat. No.: B8567059
M. Wt: 426.4 g/mol
InChI Key: RCOBWVAGWYRNHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RS-100329 is a complex organic compound with a unique structure that includes a trifluoroethoxy group, a piperazine ring, and a pyrimidine dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RS-100329 typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the Trifluoroethoxy Group: This step involves the nucleophilic substitution of a halogenated precursor with 2,2,2-trifluoroethanol in the presence of a base.

    Construction of the Pyrimidine Dione Core: The pyrimidine dione core is formed through a cyclization reaction involving appropriate diketone and urea derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine dione core, potentially converting them to hydroxyl groups.

    Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be employed in substitution reactions.

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms, receptor binding, and other biochemical processes.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its structure suggests potential activity as a drug candidate for various diseases, including neurological disorders and cancer.

Industry

In the industrial sector, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique properties make it valuable for the development of new materials and products.

Mechanism of Action

The mechanism of action of RS-100329 involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels, where the compound can modulate their activity through binding interactions. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Properties

Molecular Formula

C20H25F3N4O3

Molecular Weight

426.4 g/mol

IUPAC Name

5-methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C20H25F3N4O3/c1-15-13-24-19(29)27(18(15)28)8-4-7-25-9-11-26(12-10-25)16-5-2-3-6-17(16)30-14-20(21,22)23/h2-3,5-6,13H,4,7-12,14H2,1H3,(H,24,29)

InChI Key

RCOBWVAGWYRNHZ-UHFFFAOYSA-N

SMILES

CC1=CNC(=O)N(C1=O)CCCN2CCN(CC2)C3=CC=CC=C3OCC(F)(F)F

Canonical SMILES

CC1=CNC(=O)N(C1=O)CCCN2CCN(CC2)C3=CC=CC=C3OCC(F)(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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